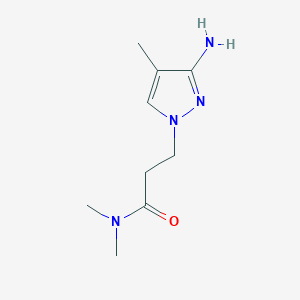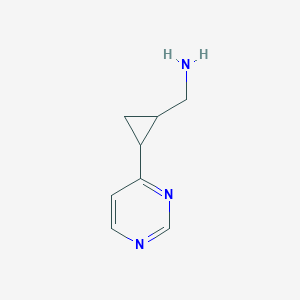
5-Chloro-4-fluoropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, specifically at the 5th and 4th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the direct chlorination and fluorination of picolinic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Applications De Recherche Scientifique
5-Chloro-4-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and coordination chemistry. The compound’s ability to undergo substitution reactions also makes it a valuable intermediate in the synthesis of biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group attached to the pyridine ring.
4-Fluoropicolinic Acid: A derivative with a fluorine atom at the 4th position.
5-Chloropicolinic Acid: A derivative with a chlorine atom at the 5th position.
Uniqueness
5-Chloro-4-fluoropicolinic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile compound for various applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C6H3ClFNO2 |
|---|---|
Poids moléculaire |
175.54 g/mol |
Nom IUPAC |
5-chloro-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |
Clé InChI |
MWFZTXHBIJCHQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


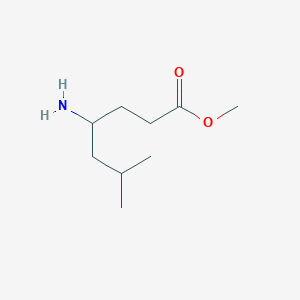

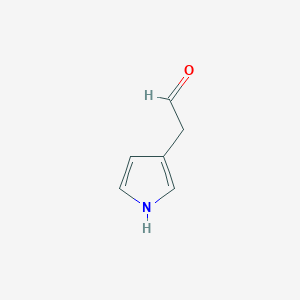
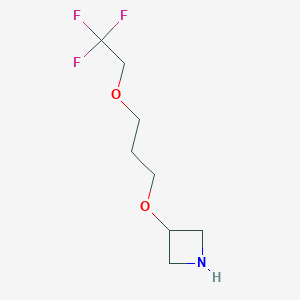
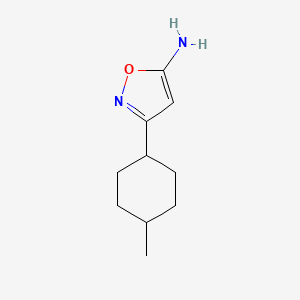


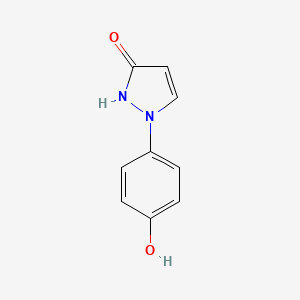
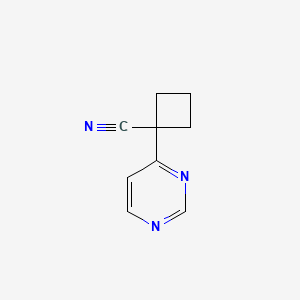
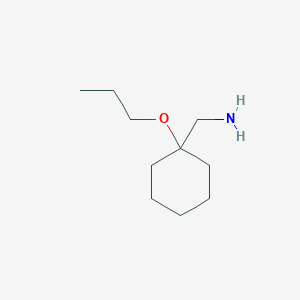
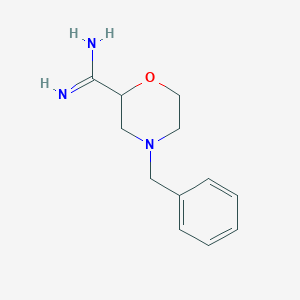
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
